Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals
Mechanism of Action
Target of Action
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compoundSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that compounds with a similar structure, such as 1,3,4-thiadiazole scaffold, have shown that electron-withdrawing group increases the activity .
Biochemical Pathways
For instance, Voreloxin, a thiazole-containing compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Pharmacokinetics
The compound’s molecular weight of 24731 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound should be prevented from contacting groundwater, waterways, or sewage systems without government permission .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit strong binding affinities with bacterial enzymes involved in peptidoglycan synthesis, leading to antibacterial activity . Additionally, this compound may interact with proteins involved in oxidative stress responses, contributing to its antioxidant properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, it may activate or inhibit specific signaling pathways, resulting in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, exhibit varying degrees of stability under different conditions . Over time, the compound may degrade, leading to changes in its biological activity and efficacy . Long-term exposure to this compound may also result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Studies have shown that the threshold effects of this compound depend on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, thiazole derivatives, including this compound, may participate in oxidative stress responses by modulating the activity of antioxidant enzymes . Additionally, this compound may affect the metabolism of carbohydrates and amino acids by interacting with specific metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate can be synthesized through a multi-step process involving the formation of the thiazole ring followed by esterification. One common method involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then subjected to a Friedel-Crafts acylation with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
- 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 2-aminothiazole derivatives
Uniqueness
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-12(17-9(2)14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFRCOFVLZREFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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